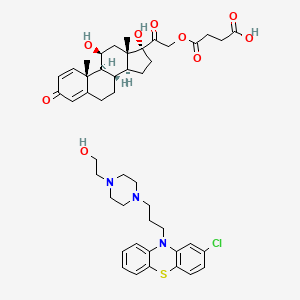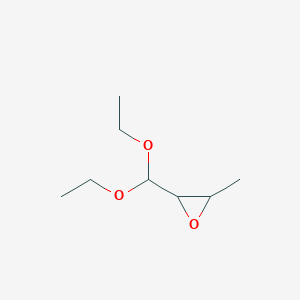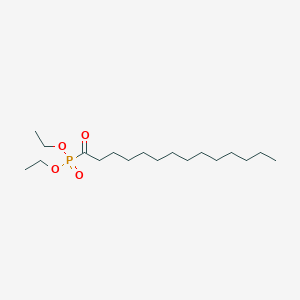
p-Chlorobenzylidene-(3-nitrophenyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Chlorobenzylidene-(3-nitrophenyl)-amine is an organic compound that features a benzylidene group substituted with a chlorine atom at the para position and an amine group attached to a 3-nitrophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Chlorobenzylidene-(3-nitrophenyl)-amine typically involves the condensation reaction between p-chlorobenzaldehyde and 3-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
p-Chlorobenzylidene-(3-nitrophenyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and chloro-substituted benzaldehydes.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
- p-Chlorobenzaldehyde and 3-nitrobenzaldehyde. p-Chlorobenzylidene-(3-aminophenyl)-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
p-Chlorobenzylidene-(3-nitrophenyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of p-Chlorobenzylidene-(3-nitrophenyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitro and chloro substituents play a crucial role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
p-Chlorobenzylidene-(4-nitrophenyl)-amine: Similar structure but with the nitro group at the para position.
p-Chlorobenzylidene-(2-nitrophenyl)-amine: Nitro group at the ortho position.
p-Methylbenzylidene-(3-nitrophenyl)-amine: Methyl group instead of chlorine.
Uniqueness
p-Chlorobenzylidene-(3-nitrophenyl)-amine is unique due to the specific positioning of the nitro and chloro groups, which influence its chemical reactivity and potential applications. The combination of these substituents provides distinct electronic and steric properties that differentiate it from other similar compounds.
Properties
CAS No. |
10480-29-2 |
|---|---|
Molecular Formula |
C13H9ClN2O2 |
Molecular Weight |
260.67 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H9ClN2O2/c14-11-6-4-10(5-7-11)9-15-12-2-1-3-13(8-12)16(17)18/h1-9H |
InChI Key |
JSLHZGWGZRIVLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



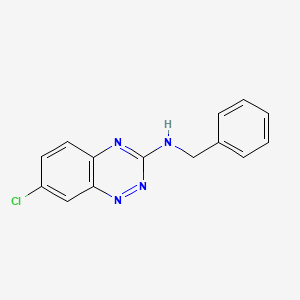
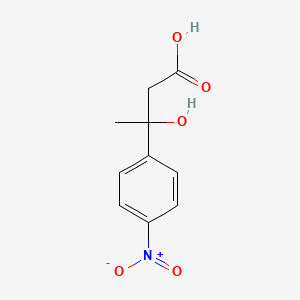
![5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione](/img/structure/B14728031.png)


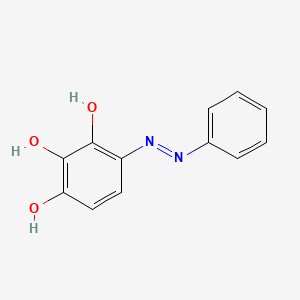
![{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol](/img/structure/B14728049.png)
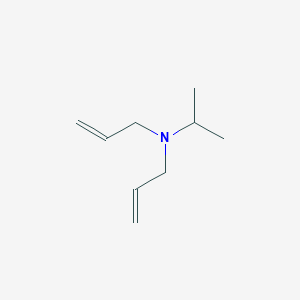

![2-Cyano-2-[(e)-(4-methoxyphenyl)diazenyl]acetamide](/img/structure/B14728062.png)
